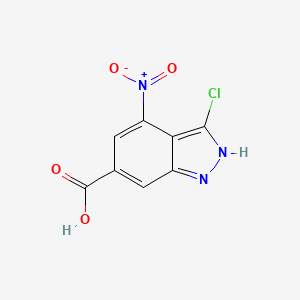
3,5-Dichloro-4'-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
3,5-Dichloro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO and a molecular weight of 334.24 . It is functionally related to benzoic acid and 4-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a pyrrolidinomethyl group attached to the 4’ position and two chlorine atoms attached to the 3 and 5 positions of the other phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone include its molecular formula (C18H17Cl2NO), molecular weight (334.24), and its structural relationship to benzoic acid and 4-hydroxybenzoic acid .Applications De Recherche Scientifique
Transformation Pathways and Toxicity
- Research on 4-hydroxyl benzophenone (4HB) under chlorination disinfection processes has shown transformation into several by-products, including 3,5-dichloro-4HB. These transformations increase acute toxicity, suggesting potential ecological risks post-chlorination disinfection of similar compounds (Liu et al., 2016).
Degradation and Environmental Fate
- Studies on the degradation of benzophenone-3 by ozonation and potassium permanganate revealed various intermediates and products, highlighting the complexity of environmental degradation pathways. The degradation efficiency and toxicity of the resulting by-products varied significantly with treatment methods, suggesting that different environmental conditions can influence the fate of benzophenone compounds (Guo et al., 2016); (Cao et al., 2021).
Photocatalytic Degradation
- Investigations into photocatalytic degradation of BP-3 using titanium dioxide-based catalysts have shown promising results for removing such compounds from water. Parameters like pH, catalyst concentration, and the presence of hydrogen peroxide significantly affect degradation efficiency, suggesting a potential avenue for water treatment technologies aimed at mitigating the impact of benzophenone derivatives (Wang et al., 2019).
Environmental and Human Health Concerns
- The occurrence and potential health impacts of benzophenone-type UV filters, including BP-3, in personal care products, have been extensively studied. These compounds have been found in various environmental matrices and human samples, raising concerns about their endocrine-disrupting effects and ecological risks. Such studies underscore the importance of understanding the environmental behavior and toxicology of benzophenone derivatives (Kim & Choi, 2014).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNZGJDQRIXCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642768 | |
| Record name | (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-87-9 | |
| Record name | (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



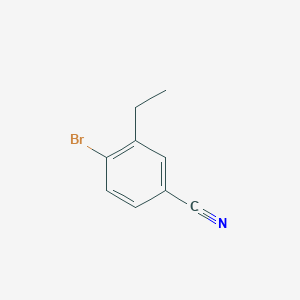
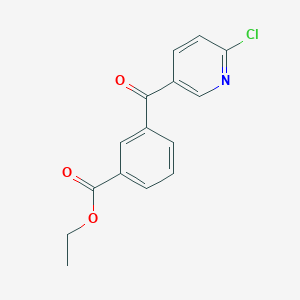



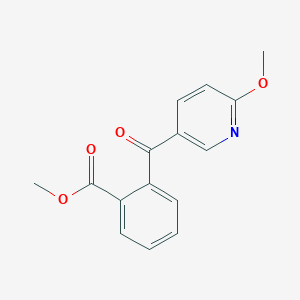



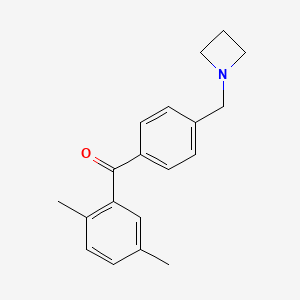
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613781.png)


